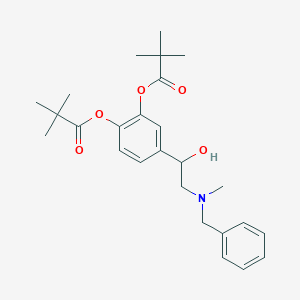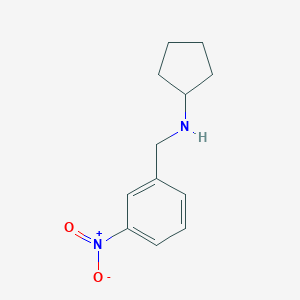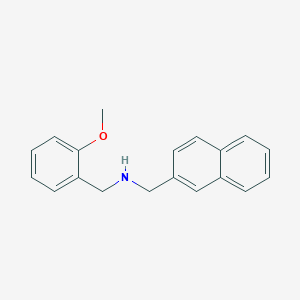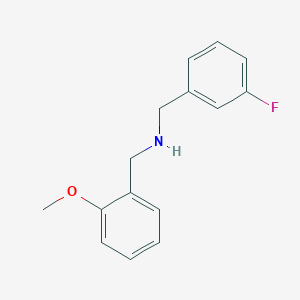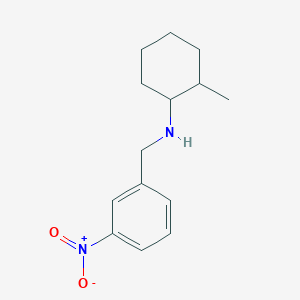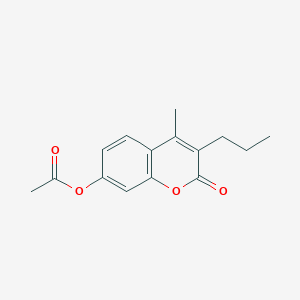
(4-Methyl-2-oxo-3-propylchromen-7-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-oxo-3-propylchromen-7-yl) acetate is a chemical compound that belongs to the family of flavonoids. It is also known as chrysin acetate and has been extensively studied for its potential therapeutic properties. Chrysin acetate is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 141-143°C.
Mechanism Of Action
The mechanism of action of chrysin acetate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. Chrysin acetate has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.
Biochemical And Physiological Effects
Chrysin acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of many chronic diseases. Chrysin acetate has also been found to modulate the immune system and enhance the activity of natural killer cells. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
Advantages And Limitations For Lab Experiments
Chrysin acetate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily synthesized. However, chrysin acetate has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of chrysin acetate. One area of research is the development of novel formulations that can improve its bioavailability. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Chrysin acetate has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to elucidate the mechanism of action of chrysin acetate and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, chrysin acetate is a chemical compound that has been extensively studied for its potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, and anticancer activities and has been found to modulate various signaling pathways. Chrysin acetate has several advantages for lab experiments but also has some limitations. There are several future directions for the study of chrysin acetate, including the development of novel formulations and the investigation of its potential use in the treatment of neurological and metabolic disorders.
Synthesis Methods
The synthesis of chrysin acetate can be achieved through the reaction of chrysin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place under reflux conditions and is followed by purification through recrystallization. The yield of the reaction is typically around 70-80%.
Scientific Research Applications
Chrysin acetate has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use in the treatment of anxiety and depression. Chrysin acetate has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs.
properties
CAS RN |
64309-71-3 |
|---|---|
Product Name |
(4-Methyl-2-oxo-3-propylchromen-7-yl) acetate |
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) acetate |
InChI |
InChI=1S/C15H16O4/c1-4-5-13-9(2)12-7-6-11(18-10(3)16)8-14(12)19-15(13)17/h6-8H,4-5H2,1-3H3 |
InChI Key |
QPWYUPQPEVERKC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)C |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
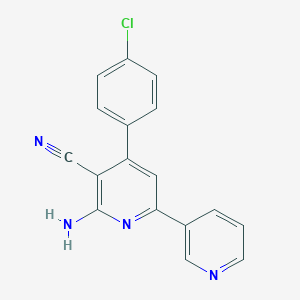
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
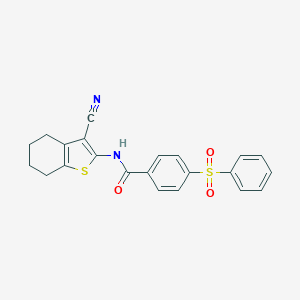
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
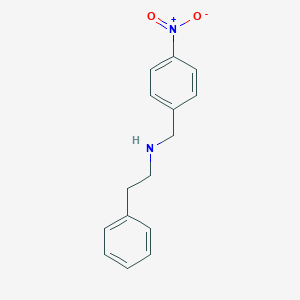
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
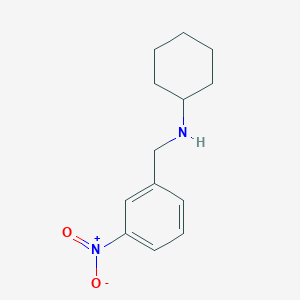
![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)
